3-(4-Methylphenyl)thiolan-3-ol

Beschreibung

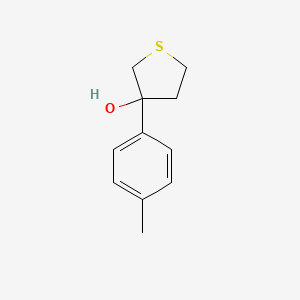

3-(4-Methylphenyl)thiolan-3-ol (CAS No. 1877015-39-8) is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₁₆OS and a molecular weight of 208.32 g/mol . Structurally, it consists of a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group (-OH) and a 4-methylphenyl group at the 3-position. Limited data on its physical properties (e.g., boiling point) and hazard profile are publicly available, though it is cataloged as a specialty chemical for research applications .

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-9-2-4-10(5-3-9)11(12)6-7-13-8-11/h2-5,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLKLURWYZKOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCSC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)thiolan-3-ol typically involves the reaction of 4-methylphenylthiol with an appropriate thiolating agent under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by the addition of a thiolating agent like 1,2-dibromoethane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylphenyl)thiolan-3-ol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted thiol derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Methylphenyl)thiolan-3-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Methylphenyl)thiolan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 3-(4-Methylphenyl)thiolan-3-ol with structurally or functionally related compounds, focusing on molecular features, synthesis, and reactivity.

Structural Analogues

a) 4-Methyl-3-phenylthiolan-3-ol

- Structural Difference : Lacks the para-methyl substituent on the phenyl ring.

b) [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (CAS No. 1440609-47-0)

- Molecular Formula: C₁₁H₈F₃NOS

- Key Differences: Contains a thiazole ring (aromatic) instead of a saturated thiolane ring. Features a trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing compared to the methyl (-CH₃) group in this compound. The hydroxyl group is attached to a methanol moiety rather than directly to the heterocycle.

- Reactivity : The thiazole core is more aromatic and less prone to ring-opening reactions than the thiolane system, making it more stable under acidic or oxidative conditions .

Functional Analogues

a) 3-(Substituted Methylthio)-4-Phenyl-1,2,4-Triazoles (e.g., from )

- Example : 3-(Methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole.

- Molecular Formula : C₁₈H₁₈N₃O₃S

- Comparison: Core Structure: 1,2,4-Triazole vs. thiolane. Triazoles are aromatic and planar, offering π-π stacking interactions, whereas thiolanes are non-aromatic and flexible. Functional Groups: The triazole derivative includes a methylthio (-SCH₃) group and trimethoxyphenyl substituents, which enhance solubility and electronic complexity compared to this compound. Synthesis: Prepared via InCl₃-catalyzed alkylation of triazole-thiol precursors , contrasting with the likely nucleophilic substitution or ring-closing strategies for thiolan-3-ol derivatives.

Data Table: Key Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Heterocycle Type |

|---|---|---|---|---|

| This compound | C₁₂H₁₆OS | 208.32 | -OH, -C₆H₄CH₃ | Thiolane (saturated) |

| [2-[4-(CF₃)phenyl]thiazol-4-yl]methanol | C₁₁H₈F₃NOS | 283.25 | -CF₃, -CH₂OH | Thiazole (aromatic) |

| 3-(Methylthio)-4-phenyl-1,2,4-triazole | C₁₈H₁₈N₃O₃S | 356.42 | -SCH₃, -C₆H₃(OCH₃)₃ | 1,2,4-Triazole (aromatic) |

Biologische Aktivität

Overview

3-(4-Methylphenyl)thiolan-3-ol is an organic compound with the molecular formula C11H14OS, characterized by a thiolan ring and a 4-methylphenyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The compound features a thiol group, which is known for its reactivity and ability to form covalent bonds with biomolecules. This characteristic is crucial for its biological activity, allowing it to interact with enzymes and proteins, thereby influencing various biochemical pathways.

The biological activity of this compound primarily arises from its ability to interact with cysteine residues in proteins. This interaction can lead to:

- Alteration of Enzyme Function : By forming covalent bonds with enzymes, the compound may inhibit or activate specific biochemical reactions.

- Impact on Cellular Signaling : The modification of protein function can affect cellular signaling pathways, potentially leading to therapeutic effects in conditions like cancer or infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through mechanisms that may involve oxidative stress and modulation of cell cycle regulators.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Bromo-2-methylphenyl)thiolan-3-ol | Bromo substitution | Moderate antimicrobial activity |

| 3-(3-Methylphenyl)thian-3-ol | Thian ring instead of thiolan | Lower anticancer efficacy |

| 3-(4-Methylphenyl)thiol | No ring structure | Limited biological activity |

Case Studies

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent for bacterial infections .

- Cancer Research : In a study conducted at a leading cancer research institute, this compound was tested on various cancer cell lines including breast and colon cancer cells. The compound demonstrated IC50 values ranging from 15 to 25 µM, indicating promising anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.